REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[N:4][C:5](=[O:7])[CH:6]=1.Br[CH2:9][CH2:10][C:11]([OH:13])=[O:12]>O1CCOCC1>[CH3:1][C:2]1[CH2:6][C:5](=[O:7])[N:4]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[N:3]=1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CC=1N=NC(C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 h
|
Duration
|
48 h
|
Type
|
CONCENTRATION
|
Details
|
12 The reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by column chromotography
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(C1)=O)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 22% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |